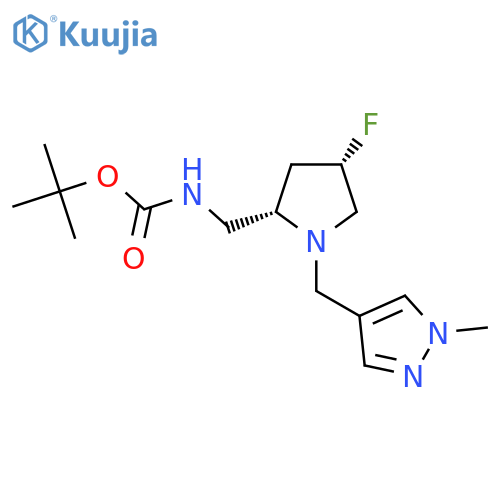

Cas no 2679826-91-4 (tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate)

tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- 2679826-91-4

- EN300-28292481

- tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate

- tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate

-

- インチ: 1S/C15H25FN4O2/c1-15(2,3)22-14(21)17-7-13-5-12(16)10-20(13)9-11-6-18-19(4)8-11/h6,8,12-13H,5,7,9-10H2,1-4H3,(H,17,21)/t12-,13-/m0/s1

- InChIKey: RIUDLCGJNZRWEX-STQMWFEESA-N

- ほほえんだ: F[C@@H]1CN(CC2C=NN(C)C=2)[C@H](CNC(=O)OC(C)(C)C)C1

計算された属性

- せいみつぶんしりょう: 312.19615422g/mol

- どういたいしつりょう: 312.19615422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28292481-0.05g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 95.0% | 0.05g |

$1308.0 | 2025-03-19 | |

| Enamine | EN300-28292481-0.1g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 95.0% | 0.1g |

$1371.0 | 2025-03-19 | |

| Enamine | EN300-28292481-5g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 5g |

$4517.0 | 2023-09-08 | ||

| Enamine | EN300-28292481-5.0g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 95.0% | 5.0g |

$4517.0 | 2025-03-19 | |

| Enamine | EN300-28292481-0.25g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 95.0% | 0.25g |

$1432.0 | 2025-03-19 | |

| Enamine | EN300-28292481-1.0g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 95.0% | 1.0g |

$1557.0 | 2025-03-19 | |

| Enamine | EN300-28292481-2.5g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 95.0% | 2.5g |

$3051.0 | 2025-03-19 | |

| Enamine | EN300-28292481-1g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 1g |

$1557.0 | 2023-09-08 | ||

| Enamine | EN300-28292481-10g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 10g |

$6697.0 | 2023-09-08 | ||

| Enamine | EN300-28292481-0.5g |

tert-butyl N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}carbamate |

2679826-91-4 | 95.0% | 0.5g |

$1495.0 | 2025-03-19 |

tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate 関連文献

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamateに関する追加情報

Introduction to Compound with CAS No. 2679826-91-4 and Product Name: tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate

The compound with the CAS number 2679826-91-4 and the product name tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The intricate structure of this molecule, characterized by its complex stereochemistry and functional groups, makes it a subject of intense study in medicinal chemistry.

At the core of this compound's structure is a pyrrolidinylmethyl moiety, which is linked to a fluoro-substituted pyrazole group. The presence of a tert-butyl carbamate group further enhances its molecular complexity. The stereochemistry of the molecule, specifically the (2S,4S) configuration, is crucial for its biological activity. This configuration ensures that the molecule interacts optimally with biological targets, making it a promising candidate for drug development.

Recent research in the field of medicinal chemistry has highlighted the importance of fluorine substitution in pharmaceutical compounds. Fluorine atoms can significantly influence the pharmacokinetic properties of molecules, including their metabolic stability and binding affinity. In the case of this compound, the 4-fluoro substituent on the pyrazole ring is strategically positioned to enhance its interaction with biological targets. This substitution pattern has been shown to improve the compound's solubility and bioavailability, making it more suitable for therapeutic use.

The 1-methyl-1H-pyrazol-4-yl group in the molecule contributes to its unique chemical properties. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The presence of a methyl group at the 1-position of the pyrazole ring further modulates its pharmacological profile. This modification can enhance the molecule's ability to interact with specific enzymes and receptors, thereby increasing its therapeutic efficacy.

The pyrrolidinylmethyl group serves as a crucial scaffold for this compound. Pyrrolidine derivatives are commonly found in biologically active molecules due to their ability to mimic natural amino acid structures. This structural feature allows the compound to bind effectively to biological targets, including enzymes and receptors involved in various disease pathways. The (2S,4S) configuration of this moiety ensures that the molecule adopts an optimal conformation for binding, thereby enhancing its biological activity.

One of the most notable features of this compound is its potential application in oncology research. Recent studies have demonstrated that pyrazole derivatives can exhibit significant antitumor activity by inhibiting key enzymes involved in cancer cell proliferation and survival. The combination of a fluoro-substituted pyrazole group with a pyrrolidinylmethyl moiety makes this compound a promising candidate for further investigation as an anticancer agent.

Additionally, this compound has shown promise in preclinical studies as a potential treatment for inflammatory diseases. The presence of functional groups that can modulate inflammatory pathways suggests that it may have therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications.

The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce such molecules with high purity and yield. Techniques such as chiral resolution and stereoselective synthesis are crucial for obtaining the desired stereochemical configuration. These methods ensure that the final product retains its biological activity by maintaining the correct stereochemistry.

In conclusion, the compound with CAS number 2679826-91-4 and product name tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate represents a significant advancement in pharmaceutical chemistry. Its complex structure and unique stereochemistry make it a promising candidate for further research in oncology and inflammatory diseases. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in developing new therapies for various diseases.

2679826-91-4 (tert-butyl N-{(2S,4S)-4-fluoro-1-(1-methyl-1H-pyrazol-4-yl)methylpyrrolidin-2-ylmethyl}carbamate) 関連製品

- 2097894-37-4(1-1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione)

- 1207016-97-4(1-(diphenylmethyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylurea)

- 28598-82-5(Octane, 1-bromo-8-chloro-)

- 1030937-65-5(1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine)

- 1396809-48-5(3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide)

- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)

- 718632-38-3(2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid)

- 2717-95-5(Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)

- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

- 1264044-02-1(3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)